![molecular formula C18H16Cl2N2S B2716468 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole CAS No. 1207020-16-3](/img/structure/B2716468.png)
5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole, also known as KT5823, is a potent and selective inhibitor of protein kinase G (PKG). PKG is a key player in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. KT5823 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders.
Scientific Research Applications
Antimicrobial Applications
Compounds with structures related to "5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole" have been investigated for their antimicrobial properties. For instance, a study identified 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride as a potent antibacterial agent with specific activity against anaerobic bacteria, designed to act as a pro-drug that releases lethal species within the target bacterial cell (Dickens et al., 1991). Another study on N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds, including those with chlorophenyl groups, showed weak to medium antibacterial activity against E. coli and S. aureus (Streciwilk et al., 2014).
Anticancer Applications
Research has also been conducted on imidazole derivatives for potential anticancer applications. For example, novel thiadiazoles and thiazoles incorporating pyrazole moiety, with structural similarities to the compound of interest, were synthesized and exhibited promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).
Synthesis Methodologies
Studies have focused on the synthesis of compounds with the imidazole ring, indicating its utility in creating pharmacologically active molecules. One study described the expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a compound with potential as an α2-adrenergic agonist (Kudzma & Turnbull, 1991). Another detailed the microwave-assisted synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, showcasing a method for rapid compound formation (Saberi et al., 2009).
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2S/c1-12(2)23-18-21-11-17(13-8-9-15(19)16(20)10-13)22(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMFVZIERSWULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.